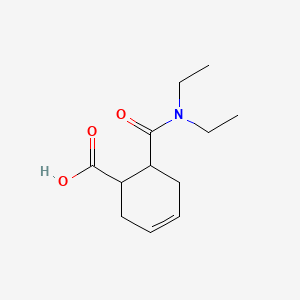![molecular formula C27H35N3O6 B14756223 (3S)-7-[2-(hydroxyamino)-2-oxoethoxy]-N-(4-methoxyphenyl)-2-(2-propylpentanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B14756223.png)
(3S)-7-[2-(hydroxyamino)-2-oxoethoxy]-N-(4-methoxyphenyl)-2-(2-propylpentanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S)-7-[2-(hydroxyamino)-2-oxoethoxy]-N-(4-methoxyphenyl)-2-(2-propylpentanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an isoquinoline core, a hydroxyamino group, and a methoxyphenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-7-[2-(hydroxyamino)-2-oxoethoxy]-N-(4-methoxyphenyl)-2-(2-propylpentanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide typically involves multiple steps, including the formation of the isoquinoline core, the introduction of the hydroxyamino group, and the attachment of the methoxyphenyl group. Common reagents used in these reactions include various acids, bases, and solvents such as dimethylformamide (DMF) and dichloromethane (DCM). The reaction conditions often require precise temperature control and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize reaction conditions, reduce waste, and improve efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for research and application.
化学反应分析
Types of Reactions
(3S)-7-[2-(hydroxyamino)-2-oxoethoxy]-N-(4-methoxyphenyl)-2-(2-propylpentanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyamino group can yield nitroso or nitro compounds, while reduction of the carbonyl groups can produce alcohols or amines.
科学研究应用
(3S)-7-[2-(hydroxyamino)-2-oxoethoxy]-N-(4-methoxyphenyl)-2-(2-propylpentanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
作用机制
The mechanism of action of (3S)-7-[2-(hydroxyamino)-2-oxoethoxy]-N-(4-methoxyphenyl)-2-(2-propylpentanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- (3S)-7-[2-(hydroxyamino)-2-oxoethoxy]-N-(4-hydroxyphenyl)-2-(2-propylpentanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide
- (3S)-7-[2-(hydroxyamino)-2-oxoethoxy]-N-(4-chlorophenyl)-2-(2-propylpentanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide
Uniqueness
The uniqueness of (3S)-7-[2-(hydroxyamino)-2-oxoethoxy]-N-(4-methoxyphenyl)-2-(2-propylpentanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide lies in its specific combination of functional groups and its potential for diverse applications. The presence of the methoxy group, in particular, may confer unique biological activity and chemical reactivity compared to similar compounds with different substituents.
属性
分子式 |
C27H35N3O6 |
|---|---|
分子量 |
497.6 g/mol |
IUPAC 名称 |
(3S)-7-[2-(hydroxyamino)-2-oxoethoxy]-N-(4-methoxyphenyl)-2-(2-propylpentanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide |
InChI |
InChI=1S/C27H35N3O6/c1-4-6-18(7-5-2)27(33)30-16-20-14-23(36-17-25(31)29-34)11-8-19(20)15-24(30)26(32)28-21-9-12-22(35-3)13-10-21/h8-14,18,24,34H,4-7,15-17H2,1-3H3,(H,28,32)(H,29,31)/t24-/m0/s1 |
InChI 键 |
UAAORBBFESJLFV-DEOSSOPVSA-N |
手性 SMILES |
CCCC(CCC)C(=O)N1CC2=C(C[C@H]1C(=O)NC3=CC=C(C=C3)OC)C=CC(=C2)OCC(=O)NO |
规范 SMILES |
CCCC(CCC)C(=O)N1CC2=C(CC1C(=O)NC3=CC=C(C=C3)OC)C=CC(=C2)OCC(=O)NO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


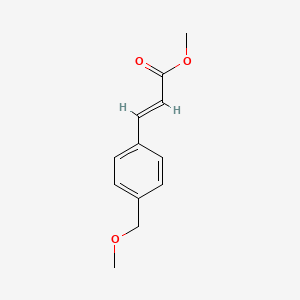

![N,N'-[Disulfanediyldi(propane-2,1-diyl)]di(propan-1-amine)](/img/structure/B14756176.png)
![1b,2,3,3a,3b,4,5,6,7,7a,8,8a,8b,9-Tetradecahydrobenzo[6,7]-as-indaceno[2,3-b]oxirene](/img/structure/B14756178.png)
![Cyclohexanamine;[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl] dihydrogen phosphate](/img/structure/B14756180.png)
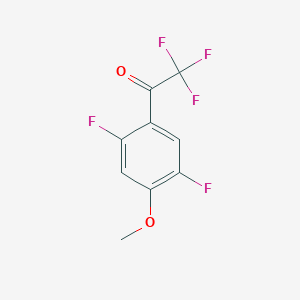

![N,N-Dimethyl-4-({4-[(trifluoromethyl)sulfonyl]phenyl}diazenyl)aniline](/img/structure/B14756191.png)
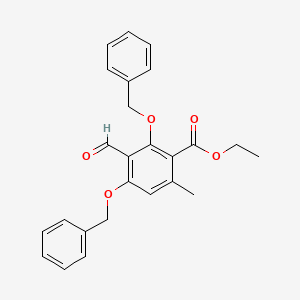
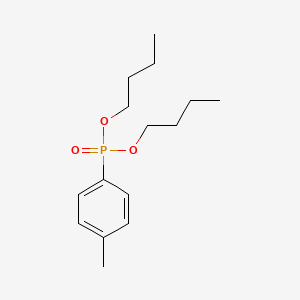
![[2-(3,4-Dihydroxyoxolan-2-yl)-2-dodecanoyloxyethyl] dodecanoate](/img/structure/B14756215.png)
![Spiro[1,3-dioxolane-2,9'-pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane]](/img/structure/B14756217.png)
